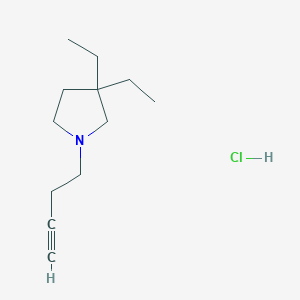
3-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Scientific Research Applications
Synthesis and Chemical Properties
- A study demonstrated a simple and high-yield synthesis approach for derivatives like (S)-2-Hydroxy-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, indicating methodologies for preparing compounds with potential radio-labeling applications for imaging (Bobeldijk et al., 1990).
- Another research explored the synthesis and neuroleptic activity of benzamides, focusing on compounds with potential as neuroleptics based on their structure-activity relationship (Iwanami Sumio et al., 1981).
Biological Activities and Potential Applications
- Novel heterocyclic compounds derived from benzamides were synthesized, demonstrating significant anti-inflammatory and analgesic activities, highlighting the potential of similar compounds in medicinal chemistry (Abu‐Hashem et al., 2020).
- Research into the synthesis and anticancer evaluation of N-(Pyridin-3-yl)benzamide Derivatives showed that certain derivatives exhibited moderate to good activity against various human cancer cell lines, suggesting the therapeutic potential of structurally related compounds (Mohan et al., 2021).
Analytical and Material Science Applications
- The encapsulation of molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, serving as a reusable catalyst for oxidation reactions, indicates the utility of similar compounds in catalysis and material science (Ghorbanloo & Maleki Alamooti, 2017).
properties
IUPAC Name |
3-methoxy-N-[2-(6-oxopyridazin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-20-12-5-2-4-11(10-12)14(19)15-8-9-17-13(18)6-3-7-16-17/h2-7,10H,8-9H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJRRKNETBUCNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCN2C(=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3-Difluoro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]cyclobutane-1-carboxamide](/img/structure/B2478450.png)
![N-(Oxan-4-yl)-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide](/img/structure/B2478451.png)
![3-[4-(Morpholine-4-sulfonyl)phenyl]propanehydrazide](/img/structure/B2478452.png)

![1-(1-{3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}piperidin-4-yl)imidazolidin-2-one](/img/structure/B2478455.png)
![2-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-1-oxo-3-pyridin-3-yl-3,4-dihydroisoquinoline-4-carboxamide](/img/structure/B2478457.png)
![N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2478458.png)

![N-(4-acetylphenyl)-2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)acetamide](/img/structure/B2478461.png)

![N-{[1-(3-methylbutyl)-1H-indazol-3-yl]methyl}prop-2-enamide](/img/structure/B2478463.png)
![1-(5-Fluoropyrimidin-2-yl)-4-[4-(trifluoromethoxy)benzenesulfonyl]piperazin-2-one](/img/structure/B2478464.png)
![Tert-butyl 2-methoxy-4-{[(prop-2-yn-1-yl)[(quinolin-2-yl)methyl]amino]methyl}phenyl carbonate](/img/structure/B2478468.png)